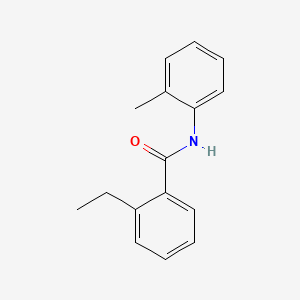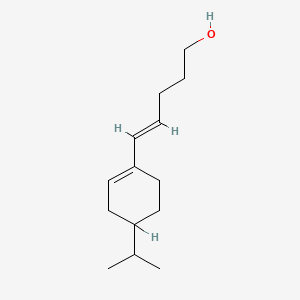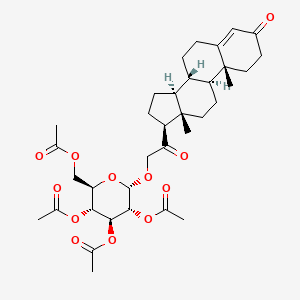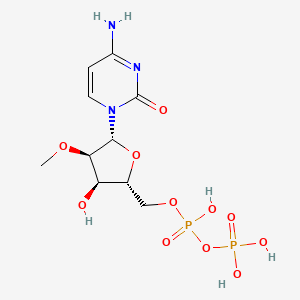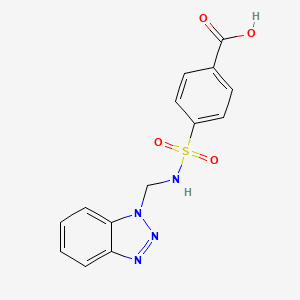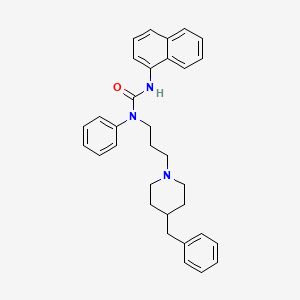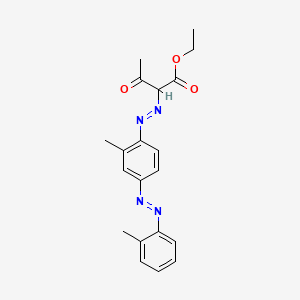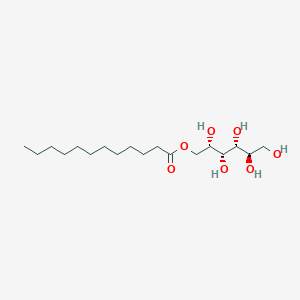
3-Ethyl-3-phenylvaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-phenylvaleronitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative characterized by the presence of an ethyl group and a phenyl group attached to a valeronitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylvaleronitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-phenylvaleronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-ethyl-3-phenylvaleramide or 3-ethyl-3-phenylvaleric acid.
Reduction: Formation of 3-ethyl-3-phenylvaleramine.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-phenylvaleronitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-phenylvaleronitrile
- 3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate
- 3-Ethyl-2-methyl-4-methyl-2,3-pyrroledicarboxylate
Uniqueness
3-Ethyl-3-phenylvaleronitrile is unique due to the specific positioning of the ethyl and phenyl groups on the valeronitrile backbone. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
73840-27-4 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-ethyl-3-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
XXODCUUAJYJHJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



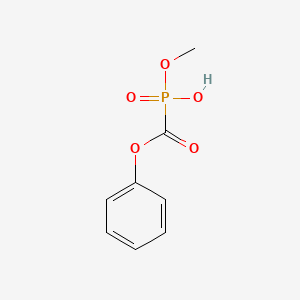
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

